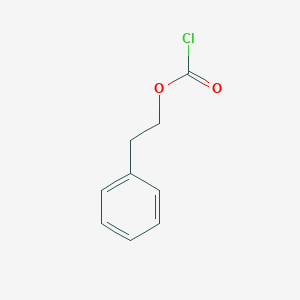

2-Phenylethyl carbonochloridate

Overview

Description

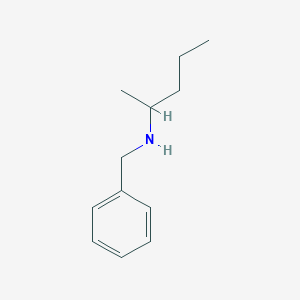

2-Phenylethyl carbonochloridate is a compound that is not directly mentioned in the provided papers. However, related compounds and reactions involving phenylethyl groups and chlorides are discussed. For instance, the synthesis of indene derivatives from 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex is described, which involves a phenylethyl moiety . Additionally, the synthesis and structure-activity relationships of 1-alkyl-2-phenylethylamine derivatives are presented, which are designed from related compounds and show potent and selective affinity .

Synthesis Analysis

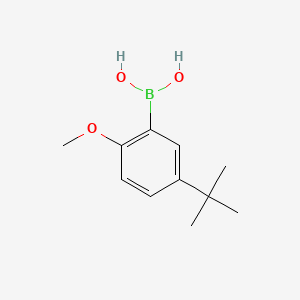

The synthesis of related compounds involves various reactions, such as the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes , and the design of 1-alkyl-2-phenylethylamine derivatives from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride . The reaction of 2-chloro-2-phenylethylamine with monoamine oxidase B is also investigated, which provides insights into the mechanism of this enzyme and its inactivation by this compound .

Molecular Structure Analysis

The molecular structure and conformational composition of related compounds such as 2-chloro-1-phenylethanone have been determined using gas-phase electron diffraction and theoretical calculations . The structure of 1-phenylethynyl-2-phenyl-1,2-dicarbadodecaborane(12) is also established by X-ray crystallography, revealing a variety of carbon-carbon bond types .

Chemical Reactions Analysis

Several chemical reactions involving phenylethyl-related compounds are discussed, such as the displacement of chlorine from 2-phenyl,4-chloromethylene-oxazol-5-one by imidazole , and the interaction between the 2-phenylethyl radical and DNA, which explores the significance of carbon-centered radicals in hydrazine-induced carcinogenesis . The formation of palladium(II) complexes with a pincer (Se,N,Se) ligand and their catalytic activity for the Heck reaction is another example of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and reactivity. For instance, the photochromic behavior and slow magnetic relaxation of mononuclear bisthienylethene-cobalt(II) complexes are discussed, which are influenced by substituent groups . The properties of 2-chloro-1-phenylethanone, such as bond lengths and angles, are determined by gas-phase electron diffraction and theoretical calculations .

Scientific Research Applications

Biosensor Development

A study by Díaz-Díaz et al. (2009) described the development of a carbon paste-poly(o-phenylendiamine)-modified electrode used as an amperometric biosensor for trichlorophenol. This highlights the potential of 2-Phenylethyl Carbonochloridate derivatives in biosensor technology.

Enzymatic Synthesis

Kuo et al. (2012) and Kuo et al. (2014) focused on the enzymatic synthesis of 2-phenylethyl acetate, a compound related to 2-Phenylethyl Carbonochloridate, using lipase. This research emphasizes the role of 2-Phenylethyl Carbonochloridate in flavor and fragrance industries.

Chemical Synthesis

The work of Vervisch et al. (2010) on the synthesis of stereodefined piperidines from aziridines, which involve 2-Phenylethyl Carbonochloridate derivatives, demonstrates its significance in the development of novel chemical compounds with potential pharmaceutical applications.

Catalysis

Arakawa et al. (2001) in their research on catalysis relevant to carbon management, indicate the potential application of compounds like 2-Phenylethyl Carbonochloridate in catalytic processes, contributing to advancements in carbon management and environmental sustainability. (Arakawa et al., 2001)

Biotechnological Production

Martínez-Avila et al. (2018) discussed the biotechnological production of 2-phenylethanol and 2-phenylethyl acetate, demonstrating the role of 2-Phenylethyl Carbonochloridate in bioprocesses for producing natural flavoring agents. (Martínez-Avila et al., 2018)

Antitumor Applications

The work by Menchise et al. (2005) on the structure of carbonic anhydrase inhibitors highlights the potential therapeutic applications of 2-Phenylethyl Carbonochloridate derivatives in antitumor treatments.

Green Tea Aroma Analysis

Murata et al. (2013) studied the carbon isotope ratio analysis of tea volatiles, including 2-phenylethanol, related to 2-Phenylethyl Carbonochloridate, for determining the geographical origin of green tea. (Murata et al., 2013)

Mechanism of Action

Mode of Action

A related compound, 2-phenylethanol, has been shown to have antimicrobial activity against selected phytopathogenic fungi . It’s possible that 2-Phenylethyl carbonochloridate may have similar properties, but more research is needed to confirm this.

Biochemical Pathways

For instance, 2-phenylethanol is known to be involved in the Shikimate pathway, which is crucial for the biosynthesis of aromatic compounds . Additionally, it has been suggested that 2-phenylethanol is produced via the Ehrlich pathway .

Result of Action

Related compounds like 2-phenylethanol have been shown to have antimicrobial effects .

properties

IUPAC Name |

2-phenylethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKULSTMKCYRQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579531 | |

| Record name | 2-Phenylethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57913-41-4 | |

| Record name | 2-Phenylethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)